molecular formula C6H9N3O2 B3392012 6-Methyl-5-(methylamino)uracil CAS No. 55476-34-1

6-Methyl-5-(methylamino)uracil

Cat. No. B3392012
CAS RN: 55476-34-1
M. Wt: 155.15 g/mol
InChI Key: LZRCZVZMOAAFDC-UHFFFAOYSA-N
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Description

“6-Methyl-5-(methylamino)uracil” is an amino derivative of uracil . It has a molecular formula of C6H10N4O2 and a molecular weight of 170.17 .


Synthesis Analysis

The synthesis of 6-methyluracil from ethyl acetoacetate and urea was described first by Behrend . The substance has been obtained also by the action of lead hydroxide on methylthiouracil in an alkaline medium . Another practical synthesis of 6-amino-5-carboxamidouracils, the main building blocks for the preparation of 8-substituted xanthines, involves the condensation of 5,6-diaminouracil derivatives and various carboxylic acids .


Molecular Structure Analysis

The molecular structure of “6-Methyl-5-(methylamino)uracil” is characterized by a molar refractivity of 33.5±0.5 cm3 . It has 5 hydrogen bond acceptors and 3 hydrogen bond donors .


Chemical Reactions Analysis

The C5-methylation of uracil to form 5-methyluracil (m5U) is a ubiquitous base modification of nucleic acids . Four enzyme families have converged to catalyze this methylation using different chemical solutions .

Scientific Research Applications

Synthesis and Structural Analysis

  • 6-Methyl-5-(methylamino)uracil has been utilized in the synthesis of various uracil derivatives. For instance, its facile nucleophilic substitution properties have been exploited to synthesize 7-methylxanthines and 7-methyluric acids, as demonstrated in the study by Hutzenlaub and Pfleiderer (1979) (Hutzenlaub & Pfleiderer, 1979).

Applications in Photolysis and Thermolysis

  • Yoneda and Nagamatsu (1975) explored the thermolysis and photolysis of 6-(benzylidenehydrazino)uracil derivatives, revealing insights into the formation of pyrazolo[3,4-d]pyrimidines and the role of 6-methyl-5-(methylamino)uracil in these processes (Yoneda & Nagamatsu, 1975).

Inhibitory Properties and Antiviral Applications

  • The compound has shown potential in the development of inhibitors for specific diseases. For instance, a study on acetylcholinesterase inhibitors for Alzheimer's disease treatment featured derivatives based on 6-methyluracil (Semenov et al., 2020). Additionally, its derivatives have been explored for potent and selective inhibition of HIV-1 replication, as demonstrated in research by Baba et al. (1991) (Baba et al., 1991).

Chemical Properties and Interactions

  • The methylation effects on the properties of uracil, including noncovalent interactions with alkali metal ions, have been a subject of study, contributing to our understanding of the compound's chemical behavior (Yang & Rodgers, 2005).

Novel Derivative Synthesis

  • The compound has been used in the synthesis of novel derivatives, such as spirosubstituted pyrido[2,3-d]pyrimidines, which have potential applications in various fields of medicinal chemistry (Baruah & Bhuyan, 2009).

Future Directions

The C5-methylation of uracil to form 5-methyluracil (m5U) is a ubiquitous base modification of nucleic acids . The evolution of 5-methyluracil synthase families in Mollicutes, a class of bacteria that has undergone extensive genome erosion, is being investigated .

properties

IUPAC Name

6-methyl-5-(methylamino)-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-3-4(7-2)5(10)9-6(11)8-3/h7H,1-2H3,(H2,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRCZVZMOAAFDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601221560
Record name 6-Methyl-5-(methylamino)-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601221560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-5-(methylamino)uracil

CAS RN

55476-34-1
Record name 6-Methyl-5-(methylamino)-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55476-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-5-(methylamino)-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601221560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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